Cas no 1645494-89-8 (6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride)
6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinecarboxamide, 6-chloro-N-3-piperidinyl-, hydrochloride (1:1)
- 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride
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- Inchi: 1S/C11H14ClN3O.ClH/c12-10-5-1-4-9(15-10)11(16)14-8-3-2-6-13-7-8;/h1,4-5,8,13H,2-3,6-7H2,(H,14,16);1H
- InChI Key: TUTXVOZFVAAZCI-UHFFFAOYSA-N
- SMILES: C1(C(NC2CCCNC2)=O)=NC(Cl)=CC=C1.[H]Cl
6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26589138-0.05g |
6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride |
1645494-89-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride
Introduction to 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride (CAS No. 1645494-89-8)
6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride, identified by its CAS number 1645494-89-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to a class of heterocyclic derivatives characterized by its pyridine and piperidine moieties, which are pivotal in designing molecules with enhanced biological activity. The presence of a chloro substituent and an amide functional group further contributes to its unique chemical properties, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The structure of 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride exhibits a well-defined three-dimensional arrangement that facilitates interactions with biological targets. The pyridine ring, being electron-deficient, can engage in hydrogen bonding and π-stacking interactions, while the piperidine ring provides a favorable lipophilic environment. These features are particularly advantageous in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.
In recent years, there has been a surge in research focused on developing compounds with piperidine moieties due to their proven efficacy in modulating enzyme activity and receptor binding. For instance, several FDA-approved drugs contain piperidine derivatives, highlighting their therapeutic potential. The 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride structure aligns well with this trend, offering a versatile platform for further derivatization to achieve desired pharmacological properties.
The amide functional group in this compound is another key feature that contributes to its biological relevance. Amides are known to exhibit high affinity for proteases and other enzymes, making them ideal for designing competitive inhibitors. Additionally, the amide bond can undergo various chemical modifications, such as hydrolysis or coupling reactions, which expand its utility in synthetic chemistry. The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in both in vitro and in vivo studies.
Recent advancements in drug discovery technologies have enabled the rapid screening of large libraries of compounds to identify promising candidates for further development. The 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride has been subjected to high-throughput screening (HTS) campaigns targeting various disease-related proteins. Preliminary results suggest that it interacts with several key enzymes involved in cancer metabolism and inflammation, warranting further investigation.
The synthesis of 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the pyridine-piperidine bond followed by chlorination and amide coupling. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These advancements ensure that high-quality starting materials are available for subsequent biological evaluations.
In the realm of biological activity, the 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride has shown promise as an inhibitor of several kinases and proteases. Kinases play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By inhibiting specific kinases, this compound could potentially disrupt abnormal cell growth and proliferation. Additionally, its interaction with proteases may lead to the development of novel antiviral or anti-inflammatory agents.
One notable area of research involves the use of structure-based drug design (SBDD) to optimize the binding affinity and selectivity of small molecules like 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride. Computational methods such as molecular dynamics simulations and docking studies have been instrumental in predicting how this compound interacts with target proteins at the atomic level. These insights guide medicinal chemists in modifying the structure to enhance potency while minimizing off-target effects.
The pharmacokinetic properties of this compound are also under investigation to ensure its suitability for clinical applications. Parameters such as solubility, stability, bioavailability, and metabolic clearance rate are critical factors that determine whether a drug candidate progresses to human trials. Preliminary studies indicate that 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride exhibits favorable solubility profiles but may require formulation strategies to improve oral bioavailability.
Another emerging application lies in the field of neurodegenerative diseases, where small molecules targeting specific protein aggregates have shown promise. The ability of 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride to interact with neuronal proteins has prompted investigations into its potential as a disease-modifying agent for conditions like Alzheimer's disease or Parkinson's disease. Further preclinical studies are needed to validate these hypotheses and explore potential therapeutic benefits.
The regulatory landscape for novel pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. As such, 6-chloro-N-(piperidin-3-yl)pyridine-2-carboxamide hydrochloride must undergo comprehensive toxicological assessments before it can be considered for clinical use. Collaborative efforts between academic researchers and pharmaceutical companies are essential to streamline these processes while maintaining high standards of scientific integrity.
In conclusion,6-chloro-N-(piperidin-3-y l)pyridine -2 -carboxamide hydrochlor ide (CAS No .1645494 -89 -8) represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas . Its unique structural features , combined with promising preliminary data , position it as a valuable candidate for further exploration . As research progresses , this compound holds the potential to contribute novel treatments for debilitating diseases while underscoring the importance of innovative chemical design in addressing unmet medical needs . p >
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